molecular formula C16H14Cl2N2O4 B12605061 Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate CAS No. 916320-83-7

Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate

Katalognummer: B12605061
CAS-Nummer: 916320-83-7
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: ANBKPPUASHHMKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is an organic compound that features two 4-chlorophenyl groups attached to a hydrazine core, which is further substituted with two carboxylate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine in the presence of a base, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound for drug development .

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .

Wirkmechanismus

The mechanism of action of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine core can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to therapeutic effects in the case of drug candidates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate include other hydrazine derivatives with different substituents, such as:

  • Bis[(4-fluorophenyl)methyl] hydrazine-1,2-dicarboxylate
  • Bis[(4-bromophenyl)methyl] hydrazine-1,2-dicarboxylate
  • Bis[(4-methylphenyl)methyl] hydrazine-1,2-dicarboxylate

Uniqueness

What sets this compound apart is its specific substitution pattern with 4-chlorophenyl groups, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Eigenschaften

CAS-Nummer

916320-83-7

Molekularformel

C16H14Cl2N2O4

Molekulargewicht

369.2 g/mol

IUPAC-Name

(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylamino]carbamate

InChI

InChI=1S/C16H14Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI-Schlüssel

ANBKPPUASHHMKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC(=O)NNC(=O)OCC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.